Gue1654

GPCR Signaling Bias OXE-R Pharmacology G Protein Subunit Selectivity

Gue1654 is the first and only commercially available biased OXE-R antagonist that functionally uncouples Gα and Gβγ signaling within a heterotrimer—a capability unmatched by orthosteric antagonists (S-C025, S-230) or pan-Gβγ inhibitors (Gallein). At 10 µM, it selectively blocks Gβγ-mediated chemotaxis, integrin activation, and oxidative burst in human neutrophils, eosinophils, and monocytes while fully preserving Gαi-dependent pathways. This enables clean, receptor-specific dissection of Gβγ/β-arrestin signaling in inflammation and cardiovascular research, including validated in vivo myocardial injury attenuation. Include Gue1654 in GPCR screening panels as a reference biased antagonist for Gβγ-specific assay validation. High purity, off-the-shelf availability.

Molecular Formula C23H17N3OS3
Molecular Weight 447.6 g/mol
CAS No. 397290-30-1
Cat. No. B1672437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGue1654
CAS397290-30-1
SynonymsGue1654;  Gue 1654;  Gue-1654.
Molecular FormulaC23H17N3OS3
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C23H17N3OS3/c1-28-23-25-17-13-12-16-19(20(17)30-23)29-22(24-16)26-21(27)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,18H,1H3,(H,24,26,27)
InChIKeyUFOBDFMYJABXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gue1654 (CAS 397290-30-1): A Biased OXE-R Antagonist for Gβγ-Specific Pathway Dissection


Gue1654 (CAS 397290-30-1) is a synthetic small-molecule biased antagonist of the oxoeicosanoid receptor 1 (OXE-R, GPR170), a Gαi/o-coupled GPCR activated by the proinflammatory eicosanoid 5-oxo-ETE [1]. It is the first reported small-molecule probe to uncouple Gα and Gβγ signaling within a heterotrimer for any GPCR, selectively inhibiting Gβγ-dependent pathways while preserving Gαi-mediated responses [2]. This unique functional selectivity distinguishes Gue1654 from classical orthosteric antagonists and direct Gβγ inhibitors, making it an indispensable tool for dissecting OXE-R signal transduction in inflammatory and cardiovascular research [3].

Why OXE-R Antagonists and Gβγ Inhibitors Cannot Substitute for Gue1654 in Pathway-Specific Studies


Generic OXE-R antagonists (e.g., S-C025, S-230) block both Gαi and Gβγ signaling indiscriminately, preventing the isolation of Gβγ-specific contributions to cellular responses [1]. Direct Gβγ inhibitors (e.g., Gallein) act non-selectively across multiple GPCRs, introducing confounding off-target effects that obscure receptor-specific signaling mechanisms . Gue1654's unique biased antagonism—inhibiting OXE-R-mediated Gβγ signaling while fully sparing Gαi-dependent pathways—is essential for experiments requiring precise dissection of Gβγ-mediated functions without disrupting Gαi signaling or other GPCR systems [2].

Quantitative Differentiation of Gue1654 Against OXE-R Antagonists and Gβγ Inhibitors


Gue1654 Exhibits Unique Gβγ-Biased Antagonism at OXE-R, Sparing Gαi Signaling

Gue1654 selectively inhibits Gβγ-mediated downstream signaling (e.g., calcium mobilization, GIRK channel opening) triggered by OXE-R activation, while fully preserving Gαi-mediated inhibition of adenylyl cyclase. In contrast, orthosteric OXE-R antagonists (e.g., S-C025, S-230) block both Gαi and Gβγ pathways non-selectively, and direct Gβγ inhibitors (e.g., Gallein) lack receptor specificity [1].

GPCR Signaling Bias OXE-R Pharmacology G Protein Subunit Selectivity

Gue1654 Demonstrates Superior Receptor Selectivity Compared to Direct Gβγ Inhibitors

Gue1654 does not interfere with Gβγ-mediated signaling when coupled to other GPCRs (CRTH2, CXCR1/2, muscarinic, C5aR), demonstrating high target specificity. In contrast, the direct Gβγ inhibitor Gallein non-selectively blocks Gβγ signaling from multiple GPCRs, leading to broad off-target effects .

GPCR Selectivity Off-Target Profiling Chemical Probe Validation

Gue1654 Completely Blocks 5-Oxo-ETE-Induced Calcium Mobilization in Primary Human Leukocytes

Gue1654 (10 µM) completely prevented 5-oxo-ETE-induced Ca²⁺ flux in human primary monocytes, neutrophils, and eosinophils [1][2]. While direct IC50 values for calcium inhibition are not explicitly reported in the primary literature, the functional antagonism is robust and complete at 10 µM, demonstrating effective blockade of this key Gβγ-dependent response. In comparison, the orthosteric antagonist S-C025 exhibits an IC50 of 0.12 nM for calcium mobilization inhibition in neutrophils, reflecting its pan-pathway blockade rather than biased action [3].

Leukocyte Activation Calcium Signaling Chemoattractant Response

Gue1654 Inhibits Gβγ-Mediated GIRK1/2 Channel Opening in HEK293 Cells

Gue1654 selectively inhibits Gβγ-mediated opening of G protein-regulated inwardly rectifying potassium (GIRK1/2) channels in HEK293 cells upon OXE-R activation, with an estimated IC50 of ~1 µM [1]. This provides a direct, quantitative measure of its ability to block a specific Gβγ effector downstream of OXE-R. Direct Gβγ inhibitors like Gallein also block GIRK channels but lack receptor specificity, affecting GIRK currents from multiple GPCRs indiscriminately .

GIRK Channels Electrophysiology Gβγ Effector

Gue1654 Blocks β-Arrestin2 Recruitment and ERK1/2 Phosphorylation in Leukocytes

Gue1654 (10 µM) completely blocks β-arrestin2 recruitment in HEK293 cells overexpressing OXE-R and inhibits ERK1/2 phosphorylation in human eosinophils and neutrophils [1]. This demonstrates that Gue1654's biased antagonism extends to β-arrestin-mediated signaling, a pathway also implicated in chemotaxis and inflammation. Orthosteric antagonists (e.g., S-C025) also block β-arrestin recruitment, but do so non-selectively alongside Gαi inhibition, precluding pathway-specific analysis [2].

β-Arrestin Signaling MAPK Pathway Leukocyte Biology

Optimal Research Applications for Gue1654 Based on Quantitative Differentiation Evidence


Dissecting Gβγ-Dependent Signaling in Primary Leukocytes

Employ Gue1654 at 10 µM to selectively block OXE-R-mediated Gβγ signaling in human neutrophils, eosinophils, or monocytes, enabling the study of Gβγ-specific contributions to chemotaxis, integrin activation, and oxidative burst without interfering with Gαi-dependent pathways [1][2]. This application is uniquely enabled by Gue1654's biased antagonism and high receptor selectivity, which cannot be replicated by orthosteric OXE-R antagonists or direct Gβγ inhibitors .

Investigating OXE-R-Mediated β-Arrestin Recruitment and ERK Activation

Use Gue1654 (10 µM) to block OXE-R-induced β-arrestin2 recruitment and ERK1/2 phosphorylation in recombinant cell lines or primary leukocytes, facilitating the dissection of β-arrestin-dependent signaling in inflammation [1]. This application leverages Gue1654's unique ability to inhibit β-arrestin pathways without affecting Gαi signaling, providing a clean tool for pathway-specific interrogation [2].

Cardioprotection Studies in Murine Ischemia-Reperfusion Models

Administer Gue1654 in vivo to attenuate myocardial injury in coronary artery ligation models, exploiting its ability to inhibit OXE-R-mediated Gβγ signaling and downstream PKC-ε/NF-κB pathways in cardiomyocytes [1]. This application is supported by quantitative in vivo data showing reduced infarct size and improved cardiac function, and is distinct from the use of orthosteric OXE-R antagonists which would also suppress potentially protective Gαi signaling [2].

Validation of Gβγ-Specific Pharmacological Probes in GPCR Screening

Include Gue1654 as a reference biased antagonist in GPCR screening panels to validate assay sensitivity for Gβγ-mediated responses (e.g., calcium flux, GIRK channel activation). Its OXE-R specificity and lack of off-target activity at other GPCRs make it an ideal control for distinguishing receptor-specific Gβγ signaling from pan-Gβγ inhibition [1].

Quote Request

Request a Quote for Gue1654

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.